REACTION_CXSMILES
|
Br[C:2]1[C:11](OC)=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]3[O:14][CH:9]32)=[C:4](OC)[CH:3]=1.FC(F)(F)C(O)=O.CCCCCC.C(OCC)(=O)C>C(Cl)(Cl)Cl>[CH2:7]1[C:8](=[O:14])[CH2:9][C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:11]=2)[CH2:6]1 |f:2.3|
|
Name
|
epoxide
|
Quantity
|
0.494 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2CCC3C(C2=C1OC)O3)OC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was once again refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Washing the solution with 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
yielded a yellow oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=CC=CC=C2CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |